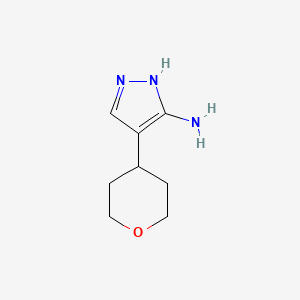
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a tetrahydropyran ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine typically involves the formation of the tetrahydropyran ring followed by the construction of the pyrazole ring. . This method is versatile and allows for the synthesis of various 2H-pyran derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.
化学反応の分析
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tetrahydropyran-4-methanol: Shares the tetrahydropyran ring but lacks the pyrazole ring.
2-Tetrahydropyranyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is unique due to the combination of the tetrahydropyran and pyrazole rings, which confer distinct chemical and biological properties
生物活性
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a compound of increasing interest in medicinal chemistry, has demonstrated notable biological activities, particularly as an inhibitor of the ALK5 receptor, which is implicated in various pathological conditions such as cancer and fibrosis. This article synthesizes recent findings from diverse studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1000896-69-4
The compound functions primarily as an ALK5 inhibitor , which is crucial for the transforming growth factor beta (TGF-β) signaling pathway. Inhibition of ALK5 can lead to reduced tumor growth and fibrosis, making it a promising candidate for therapeutic applications in oncology and fibrotic diseases.
Biological Activity and Efficacy
Recent studies have highlighted the efficacy of this compound in various biological contexts:
-
Antitumor Activity :
- In a study published in PubMed, a derivative of this compound demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and 74.6 nM against NIH3T3 cell activity. This suggests potent inhibition of cell proliferation linked to tumor growth .
- Furthermore, oral administration in a CT26 xenograft model resulted in significant tumor growth inhibition without observable toxicity at a dose of 30 mg/kg .
- Pharmacokinetics :
Case Study 1: In Vivo Efficacy
In vivo studies using CT26 xenograft models demonstrated that treatment with this compound led to significant reductions in tumor size compared to control groups. This was attributed to the compound's ability to inhibit TGF-β signaling pathways effectively.
Case Study 2: Structure–Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring have been explored to enhance potency against ALK5 while maintaining safety profiles. For instance, substituents that enhance solubility and metabolic stability have been identified as critical factors influencing overall efficacy .
Comparative Data Table
| Compound | ALK5 Inhibition IC50 (nM) | Tumor Growth Inhibition (mg/kg) | hERG Inhibition |
|---|---|---|---|
| This compound | 25 | 30 | Minimal |
| Other Pyrazole Derivatives | Varies (Higher values) | Higher doses required | Higher risk |
特性
IUPAC Name |
4-(oxan-4-yl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-7(5-10-11-8)6-1-3-12-4-2-6/h5-6H,1-4H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIILMAJHSOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














